Taurobilirubin

説明

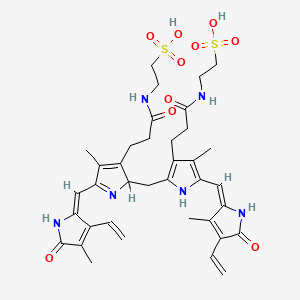

Taurobilirubin (C₃₇H₄₄N₆O₁₀S₂Na₂) is a synthetic, water-soluble bilirubin conjugate in which bilirubin is chemically bound to two taurine molecules, forming a ditaurate sodium salt . It is primarily utilized in clinical diagnostics as a reference standard for measuring direct (conjugated) bilirubin in serum, enabling accurate assessment of hepatobiliary function . Unlike unconjugated bilirubin, this compound is stable in aqueous solutions, making it ideal for laboratory assays. Its molecular weight is 842.91 g/mol, and it is stored at -20°C to prevent degradation . Commercial production by Lee Biosolutions highlights its importance in research and diagnostic kits, where it serves as a critical calibrator for automated analyzers .

特性

CAS番号 |

39084-19-0 |

|---|---|

分子式 |

C37H46N6O10S2 |

分子量 |

798.9 g/mol |

IUPAC名 |

2-[3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C37H46N6O10S2/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53)/b30-17+,31-18+ |

InChIキー |

UTKVRKBXINFLIH-HRTPUDOWSA-N |

SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

異性体SMILES |

CC1=C(C(N=C1/C=C/2\C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

正規SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

同義語 |

taurobilirubin |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Taurobilirubin belongs to the family of bilirubin derivatives, which include natural and synthetic conjugates, halogenated forms, and metabolic byproducts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Key Differences

- Solubility and Diagnostic Utility: this compound’s water solubility contrasts with unconjugated bilirubin’s lipid solubility, which necessitates alcohol or surfactants for detection in indirect assays . Bilirubin glucuronide, the natural conjugate, shares water solubility with this compound but is enzymatically synthesized in vivo, whereas this compound is chemically synthesized for standardized testing .

- Chemical Stability: Halogenated derivatives like dibromo-bilirubin are less stable and primarily of historical interest in early bilirubin chemistry . This compound’s synthetic taurine conjugation enhances stability, making it preferable for long-term storage in diagnostic kits .

- Clinical Relevance: Elevated unconjugated bilirubin indicates hemolysis or Gilbert’s syndrome, while conjugated bilirubin (e.g., this compound analogs) points to biliary obstruction or hepatitis . Urobilinogen, a downstream metabolite, aids in differentiating prehepatic vs. posthepatic jaundice .

Research Findings

- This compound is critical for standardizing direct bilirubin assays, reducing inter-laboratory variability in diagnosing neonatal jaundice and liver disease .

- Studies using synthetic conjugates like this compound have clarified the role of bilirubin’s solubility in its antioxidant properties, which may protect against atherosclerosis .

- Halogenated bilirubin derivatives (e.g., dibromo-bilirubin) were historically used to study bilirubin’s reactivity but lack modern diagnostic applications due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。